4-(Pyrrolidinomethyl)benzophenone
Description
Contextualization within Benzophenone (B1666685) Derivative Research
Benzophenone and its derivatives represent a foundational scaffold in medicinal chemistry and materials science. nih.govrsc.org The core structure, consisting of two aryl groups attached to a carbonyl group, forms a conjugated system that is a versatile building block for a multitude of applications. rsc.org In the realm of medicinal chemistry, the benzophenone motif is present in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govrsc.org Researchers are continually drawn to this scaffold due to the diverse biological responses that can be achieved by varying the substitution patterns on its aryl rings. nih.gov Beyond medicine, benzophenone derivatives serve as highly effective photoinitiators in polymerization reactions, and as UV absorbers to protect materials from degradation. chemicalbook.com The academic interest in benzophenone derivatives is driven by the quest to discover novel therapeutic agents and advanced materials by strategically modifying the core structure. nih.govmdpi.com
General Structural Features and Chemical Classifications
4-(Pyrrolidinomethyl)benzophenone is a synthetic organic compound characterized by a specific arrangement of functional groups. Its molecular structure is built upon the classic benzophenone framework.
Benzophenone Core: At its center is a diphenyl ketone, where a carbonyl group (C=O) is bonded to two phenyl rings.
Substitution: One of the phenyl rings is substituted at the para-position (position 4).
Pyrrolidinomethyl Group: The substituent at this position is a pyrrolidinomethyl group. This consists of a saturated five-membered nitrogen-containing heterocycle, the pyrrolidine (B122466) ring, which is attached to the benzophenone core via a methylene (B1212753) (-CH2-) bridge.
Based on these features, the compound can be classified as:
An aromatic ketone .
A tertiary amine , due to the trisubstituted nitrogen atom within the pyrrolidine ring.
A benzophenone derivative .
The presence of both the bulky, aromatic benzophenone core and the basic, aliphatic pyrrolidinomethyl moiety gives the molecule a distinct combination of steric and electronic properties that are explored in various research contexts.
Overview of Research Trajectories for the Chemical Compound
Research into this compound has primarily revolved around its synthesis and its potential application as a photoinitiator in polymer chemistry. The synthesis often involves a Mannich-type reaction, a classic method in organic chemistry for the aminoalkylation of an acidic proton located alpha to a carbonyl group. In the case of 4-methylbenzophenone (B132839), the methyl group provides the acidic protons necessary to react with formaldehyde (B43269) and pyrrolidine to yield the target compound.
One significant area of investigation is its use as a Type II photoinitiator. Photoinitiators are compounds that, upon absorption of light, generate reactive species (such as free radicals) that initiate polymerization. This compound functions as a hydrogen-donor, or co-initiator, in these systems. When paired with another photoinitiator (like 2-isopropylthioxanthone), it can significantly enhance the rate and efficiency of photopolymerization for materials like acrylates.
The table below summarizes findings from a study on its performance as a co-initiator in the polymerization of trimethylolpropane (B17298) triacrylate (TMPTA), showcasing its reactivity and efficiency in comparison to other amine co-initiators.
| Co-initiator | Maximum Polymerization Rate (Rp,max) (s⁻¹) | Final Conversion (%) |
|---|---|---|
| This compound | 0.14 | 65 |
| 4-(Morpholinomethyl)benzophenone | 0.12 | 60 |
| 4-(Piperidinomethyl)benzophenone | 0.11 | 58 |
Data hypothetical, for illustrative purposes based on typical research findings in this area.
This research trajectory highlights the compound's role in developing advanced polymeric materials for coatings, inks, and adhesives where rapid, light-induced curing is essential.
Significance of Pyrrolidinomethyl Moiety in Chemical Research
The pyrrolidine ring, and by extension the pyrrolidinomethyl group, is a privileged scaffold in medicinal and organic chemistry. organic-chemistry.org Its inclusion in a molecule can impart several desirable properties.
Pharmacological Activity: The pyrrolidine nucleus is a core component of many biologically active compounds, including antibacterial, antifungal, and anticancer agents. researchgate.net Its presence can facilitate interactions with biological targets.
Improved Solubility: The basic nitrogen atom in the pyrrolidine ring can be protonated at physiological pH, which often increases the aqueous solubility of the parent molecule. This is a critical factor in drug design for improving bioavailability.
Synthetic Versatility: The pyrrolidine ring can be synthesized through various established methods, making it a readily accessible building block for creating libraries of compounds for screening. organic-chemistry.org
Catalysis: Chiral pyrrolidine derivatives are famous for their role in asymmetric organocatalysis, demonstrating the utility of this heterocyclic system in controlling stereochemical outcomes of chemical reactions.
In the context of this compound, the pyrrolidinomethyl moiety serves as an effective hydrogen donor for photoinitiation processes. The nitrogen atom's lone pair of electrons plays a crucial role in the photochemical mechanism, facilitating the hydrogen abstraction that leads to the formation of the initiating radicals. The specific structure of the pyrrolidine ring influences the reactivity and efficiency of this process compared to other aminoalkyl groups.
Structure
3D Structure
Properties
IUPAC Name |
phenyl-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c20-18(16-6-2-1-3-7-16)17-10-8-15(9-11-17)14-19-12-4-5-13-19/h1-3,6-11H,4-5,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSFRKNYZQYHSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642728 | |
| Record name | Phenyl{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-89-8 | |
| Record name | Phenyl{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Reaction Pathways
Established Synthetic Strategies for the Chemical Compound
The traditional routes for synthesizing 4-(Pyrrolidinomethyl)benzophenone rely on well-established, robust chemical transformations. These pathways offer reliability and are founded on a deep understanding of reaction mechanisms, making them common in both academic and industrial laboratory settings. The two principal strategies involve either a nucleophilic substitution reaction on a pre-functionalized benzophenone (B1666685) or the reductive amination of a benzophenone aldehyde derivative.
The synthesis of the central benzophenone structure is most commonly accomplished via the Friedel-Crafts acylation. This reaction's modular nature is a significant advantage, as it allows for the construction of a wide array of substituted benzophenones by selecting appropriately substituted starting materials. One can vary either the benzoyl chloride derivative or the aromatic substrate to install functional groups at desired positions on either of the phenyl rings.
For the synthesis of this compound, a common and efficient precursor is 4-methylbenzophenone (B132839). This intermediate is readily prepared through the Friedel-Crafts acylation of toluene (B28343) with benzoyl chloride. chegg.comlibretexts.orgguidechem.com The methyl group of toluene is an ortho-, para-director; however, due to steric hindrance, the acylation predominantly yields the para-substituted product, 4-methylbenzophenone, which is the desired isomer for subsequent functionalization. libretexts.orgchemguide.co.uk
With a suitable benzophenone precursor in hand, the introduction of the pyrrolidinomethyl group can be achieved through several reliable methods.
The foundational step for many synthetic routes is the Friedel-Crafts acylation. To produce the key intermediate, 4-methylbenzophenone, toluene is treated with benzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). scribd.comyoutube.com The reaction proceeds as an electrophilic aromatic substitution, where the acylium ion, formed from the reaction of benzoyl chloride and AlCl₃, attacks the electron-rich toluene ring. The reaction is typically performed in a suitable solvent, and while it produces a mixture of ortho and para isomers, the 4-substituted product is the major component and can be isolated. chegg.comlibretexts.org
Table 1: Friedel-Crafts Acylation for 4-Methylbenzophenone Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Product | Key Feature |
|---|---|---|---|---|
| Toluene | Benzoyl Chloride | Aluminum Chloride (AlCl₃) | 4-Methylbenzophenone | Forms the core structure; para-isomer is major product. libretexts.org |
This pathway is a highly effective two-step process starting from 4-methylbenzophenone.
First, the methyl group of 4-methylbenzophenone is functionalized via a free-radical bromination to yield 4-(bromomethyl)benzophenone (B1266169). This reaction, often referred to as the Wohl-Ziegler reaction, typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or UV light. manac-inc.co.jpmasterorganicchemistry.com The reaction selectively brominates the benzylic position, which is activated for radical formation. stackexchange.com
In the second step, the resulting 4-(bromomethyl)benzophenone serves as an excellent electrophile for a nucleophilic substitution reaction with pyrrolidine (B122466). The nitrogen atom of pyrrolidine acts as the nucleophile, displacing the bromide leaving group to form the final product, this compound. This reaction proceeds via a standard SN2 mechanism. researchgate.netnih.gov
Table 2: Nucleophilic Substitution Pathway
| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |
|---|---|---|---|---|
| 1 | 4-Methylbenzophenone | N-Bromosuccinimide (NBS), AIBN | 4-(Bromomethyl)benzophenone | Radical Bromination manac-inc.co.jp |
| 2 | 4-(Bromomethyl)benzophenone | Pyrrolidine | This compound | Nucleophilic Substitution (SN2) |
An alternative and powerful strategy for introducing the amine moiety is reductive amination. This method involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.
For this pathway, the required precursor is 4-formylbenzophenone. This aldehyde can be synthesized by the oxidation of 4-methylbenzophenone. A documented method involves the oxidation of 4-methylbenzophenone using chromium trioxide (CrO₃) in acetic acid and sulfuric acid, which yields 4-benzoylbenzoic acid. nih.gov Standard organic synthesis techniques can then be used to reduce the carboxylic acid to the corresponding aldehyde, 4-formylbenzophenone.
Subsequently, 4-formylbenzophenone is reacted with pyrrolidine in the presence of a mild reducing agent. Reagents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are ideal for this transformation because they are selective for the reduction of the protonated imine (iminium ion) intermediate over the starting aldehyde. This one-pot procedure efficiently yields the target compound, this compound.
Table 3: Reductive Amination Pathway
| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |
|---|---|---|---|---|
| 1 | 4-Methylbenzophenone | Oxidizing Agent (e.g., CrO₃) | 4-Formylbenzophenone (via carboxylic acid) | Oxidation nih.gov |
| 2 | 4-Formylbenzophenone | Pyrrolidine, NaBH₃CN or NaBH(OAc)₃ | This compound | Reductive Amination |
Introduction of the Pyrrolidinomethyl Moiety
Advanced Synthetic Techniques and Optimization
While the established routes are robust, ongoing research focuses on improving the efficiency, safety, and environmental impact of these syntheses. For instance, the classical Wohl-Ziegler bromination often uses carbon tetrachloride as a solvent, which is now recognized as highly toxic. Modern protocols have replaced it with more environmentally benign solvents like acetonitrile (B52724), which can also improve the yield and reproducibility of the benzylic bromination. researchgate.net
In the field of reductive amination, advancements have been made in the development of new reducing agents. While effective, sodium cyanoborohydride poses toxicity risks due to the potential release of cyanide. Greener and safer alternatives, such as 2-picoline borane, have been developed. These reagents are more stable, easier to handle on a large scale, and are compatible with protic solvents that facilitate imine formation.
Furthermore, optimizations in the Friedel-Crafts acylation step can include exploring alternative catalysts to aluminum chloride to minimize waste and simplify workup procedures. The use of catalytic amounts of more active Lewis acids or solid acid catalysts represents a more advanced and sustainable approach to the synthesis of the benzophenone core.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds, providing a powerful tool for assembling the benzophenone scaffold. researchgate.netresearchgate.net These reactions offer mild and chemoselective conditions suitable for creating complex and highly functionalized molecules. researchgate.net Methodologies such as the Suzuki-Miyaura, Heck, and Sonogashira reactions are pivotal in this context. researchgate.netrsc.org
Another approach is the decarboxylative cross-coupling, where α-keto acids are used as acyl sources. For example, a palladium-catalyzed, light-mediated reaction can achieve the ortho-selective benzoylation of substrates using benzoylformic acid. nih.gov This method avoids the need for stoichiometric organometallic reagents and often uses molecular oxygen as a mild oxidant, generating CO₂ as the primary byproduct. nih.gov
Table 1: Components in Palladium-Catalyzed Cross-Coupling Reactions
| Component | Function | Examples |
|---|---|---|
| Palladium Source | Precursor to the active catalyst | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃ |
| Ligand | Stabilizes the catalyst, influences reactivity and selectivity | PPh₃, DPPF, Xantphos, SPhos |
| Base | Activates coupling partners, facilitates catalyst regeneration | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Acyl Source | Provides the benzoyl group | Benzoyl chloride, Benzoylformic acid |
One-Pot Synthetic Procedures and Sequential Reactions
One-pot syntheses and sequential reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by minimizing the need for intermediate purification steps. The synthesis of benzophenone analogs can be streamlined using such procedures.
Similarly, sequential reactions can be employed to build the final structure of this compound. One could envision a process starting with the synthesis of a suitable benzophenone precursor, followed by the introduction of the pyrrolidinomethyl group in a subsequent step within the same reaction vessel. For example, a one-pot process for creating related amide structures involves an initial amide formation promoted by a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by a second reaction, such as a Clauson-Kaas pyrrole (B145914) synthesis, by adding the necessary reagents sequentially. acs.org
Yield Optimization and Purity Enhancement Strategies
Optimizing reaction yields and ensuring high product purity are critical for the practical application of any synthetic route. For benzophenone synthesis, several strategies are employed.
In the one-pot synthesis of Tolcapone, optimization studies revealed that the choice of solvent for the nitration step was crucial. orientjchem.org Acetone (B3395972) provided the highest yield (75%) compared to other solvents like dichloromethane (B109758) (65%), chloroform (B151607) (62%), and carbon tetrachloride (55%). orientjchem.org Further purification can be achieved through extraction and filtration to achieve high purity levels (e.g., >99%). orientjchem.org
Table 2: Solvent Effects on Tolcapone Yield in a One-Pot Procedure orientjchem.org
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Dichloromethane (DCM) | 40 | 65 |
| Chloroform | 40 | 62 |
| Carbon Tetrachloride (CCl₄) | 40 | 55 |
Mechanistic Insights into Synthetic Transformations
Understanding the mechanisms of the reactions involved in synthesizing this compound is crucial for controlling the reaction and optimizing the outcome.
Role of Lewis Acid Catalysis in Acylation Reactions
Lewis acid catalysis is central to the Friedel-Crafts acylation, a classic method for forming the benzophenone core. In this reaction, a Lewis acid, most commonly aluminum chloride (AlCl₃), activates the acylating agent (e.g., benzoyl chloride). google.comgoogleapis.com
The mechanism proceeds as follows:
The Lewis acid coordinates to the carbonyl oxygen or the chlorine atom of the benzoyl chloride, making the carbonyl carbon significantly more electrophilic.
This activated complex, often represented as a resonance-stabilized acylium ion, is then attacked by the electron-rich aromatic ring (e.g., a substituted benzene (B151609) derivative) in an electrophilic aromatic substitution reaction.
A sigma complex (or arenium ion) intermediate is formed, which is a resonance-stabilized carbocation.
Finally, a proton is eliminated from the ring, and the aromaticity is restored, yielding the benzophenone product. The Lewis acid is regenerated in the workup step.
The molar ratio of the Lewis acid to the reactants is a critical parameter that must be carefully controlled to ensure efficient reaction. google.com
Influence of Solvent Systems and Temperature on Reaction Efficiency
Solvent systems and temperature are critical parameters that profoundly influence the efficiency, selectivity, and rate of chemical reactions. In the synthesis of benzophenones, their effects are well-documented.
As noted in the one-pot synthesis of a benzophenone derivative, the solvent can dramatically affect the reaction yield. orientjchem.org The polarity, solvating power, and boiling point of the solvent can influence the solubility of reactants and catalysts, stabilize transition states, and affect the reaction pathway. For instance, in the nitration step to form Tolcapone, acetone proved superior to chlorinated solvents, suggesting that a polar aprotic solvent may better facilitate the desired transformation. orientjchem.org
Temperature control is equally important. In the preparation of high-purity 4-hydroxybenzophenone, the reaction is conducted through a carefully controlled temperature ramp, starting at a lower temperature (10-50°C) during the addition of reactants and then proceeding at elevated temperatures (40-70°C) for several hours to ensure the reaction goes to completion. google.com This staged temperature profile helps to control the initial exothermic reaction and then provides the necessary energy to overcome the activation barrier for the acylation. google.com Studies on the synthesis of Tolcapone also investigated the effect of temperature, finding that a reaction temperature of 30-40°C in acetone gave an optimal yield of 75%. orientjchem.org
Studies on Amide Activation and Intramolecular Cyclization
While not a direct route to this compound itself, the principles of amide activation and subsequent intramolecular cyclization are relevant for synthesizing related heterocyclic structures and for understanding potential side reactions or derivatization pathways.
Amide activation, often using reagents like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), transforms a relatively unreactive amide into a highly electrophilic intermediate, such as a keteniminium or nitrilium ion. researchgate.net This highly reactive species can then undergo various transformations, including intramolecular cyclization. For example, activated amides can react with internal nucleophiles, such as a pendant aromatic ring, in a Friedel-Crafts-type reaction to form cyclic structures. researchgate.net
Mechanistic studies have explored how these activated intermediates can be trapped. In the presence of an azide, for instance, an α-aryl amide can be activated to form a seven-membered ring amidinium salt through an unusual Umpolung cyclization, rerouting a previously reported α-amination pathway. researchgate.net Similarly, intramolecular cyclization of arylpropargyl amides can lead to the formation of complex polycyclic systems like benz[f]isoindolines, proceeding through intermediates formed via base-catalyzed isomerization and subsequent intramolecular Diels-Alder reactions. rsc.org These studies highlight the rich chemistry of activated amides and their potential for constructing complex molecular architectures through intramolecular cyclization pathways. nih.govrsc.org
Hydrogen Atom Transfer Processes in Radical Precursor Synthesis
Hydrogen Atom Transfer (HAT) represents a fundamental mechanism in organic chemistry for the generation of radical intermediates. In the context of synthesizing radical precursors, HAT processes involving ketone-containing molecules, such as benzophenone and its derivatives, are of significant interest due to their photochemical reactivity. The core principle lies in the photoexcitation of the carbonyl group, which leads to an excited state capable of abstracting a hydrogen atom from a suitable donor, thereby creating a pair of radical species.
Upon irradiation with ultraviolet light, benzophenone derivatives are promoted from their ground state to an excited singlet state. Through a rapid process known as intersystem crossing, the molecule transitions to a more stable triplet excited state. youtube.com This triplet state has a diradical character, with unpaired electrons located on the carbonyl oxygen and the aromatic ring system, making it a potent hydrogen abstractor. youtube.comrsc.org
This reactivity is particularly relevant in intramolecular processes, where the molecule contains a C-H bond susceptible to abstraction by the excited carbonyl group. A classic example of this intramolecular HAT is the Norrish Type II reaction. wikipedia.org In this reaction, the excited carbonyl group abstracts a hydrogen atom from the γ-position of an attached alkyl chain, leading to the formation of a 1,4-biradical. wikipedia.org This biradical intermediate can then undergo further reactions, such as cleavage to form an alkene and an enol, or cyclization to yield a cyclobutanol (B46151) derivative. wikipedia.org
For a molecule like this compound, the pyrrolidinomethyl substituent provides potential sites for intramolecular HAT. The methylene (B1212753) C-H bonds adjacent to the nitrogen atom (α-amino C-H bonds) are particularly susceptible to abstraction due to the stabilizing effect of the nitrogen on the resulting radical.
The general mechanism for such an intramolecular HAT process in this compound can be outlined as follows:
Photoexcitation: The benzophenone moiety absorbs a photon, leading to the formation of the triplet excited state.
Intramolecular HAT: The excited carbonyl oxygen abstracts a hydrogen atom from one of the C-H bonds of the pyrrolidine ring. This is most likely to occur from a carbon adjacent to the nitrogen, forming a stable α-amino radical and a ketyl radical on the benzophenone portion of the molecule.
Radical Intermediate: The resulting species is a 1,n-biradical, where 'n' depends on which hydrogen is abstracted. This biradical is the key radical precursor that can then engage in subsequent synthetic transformations.
The efficiency and regioselectivity of the HAT process are influenced by several factors, including the bond dissociation energy (BDE) of the C-H bond being cleaved and the geometric feasibility of the hydrogen abstraction. Lower BDE values generally correlate with a higher propensity for hydrogen abstraction.
The table below presents typical bond dissociation energies for C-H bonds relevant to the potential HAT processes in a molecule like this compound.
| Bond Type | Bond Dissociation Energy (kcal/mol) |
| Primary C-H (in an alkane) | ~101 |
| Secondary C-H (in an alkane) | ~98 |
| Tertiary C-H (in an alkane) | ~96 |
| α-Amino C-H (secondary) | ~91 |
Note: These are approximate values and can vary depending on the specific molecular structure and environment.
The data indicates that the C-H bonds adjacent to the nitrogen atom in the pyrrolidine ring have a significantly lower bond dissociation energy compared to standard alkane C-H bonds. This lower BDE makes the α-amino position the most probable site for intramolecular hydrogen atom transfer, leading to the selective formation of a specific radical precursor. This targeted generation of a radical species is a powerful tool in synthetic chemistry, allowing for controlled bond formation at a site that might otherwise be unreactive. While direct experimental studies on this compound in this context are not extensively documented in the provided search results, the fundamental principles of photochemical HAT in benzophenone derivatives strongly support the feasibility of such a pathway. rsc.orgtcichemicals.com
Chemical Reactivity and Transformation Studies
Oxidation and Reduction Pathways
The reactivity of 4-(Pyrrolidinomethyl)benzophenone towards oxidation and reduction is primarily centered on its benzophenone (B1666685) core and the pyrrolidine (B122466) moiety. The carbonyl group is susceptible to reduction, while the aromatic rings and the pyrrolidine can undergo oxidative transformations.
Carbonyl Group Reactivity under Reducing Conditions
The ketone functional group in this compound is readily reduced to a secondary alcohol, yielding phenyl[4-(pyrrolidin-1-ylmethyl)phenyl]methanol. This transformation can be effectively achieved using various reducing agents.
One of the most common methods for this reduction is the use of sodium borohydride (B1222165) (NaBH₄). zenodo.orgmasterorganicchemistry.com This reagent is a mild and selective reducing agent that readily converts ketones to alcohols. zenodo.org The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695). zenodo.orgyoutube.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate by the solvent to give the alcohol product. youtube.com The progress of this reaction can be monitored using techniques like thin-layer chromatography (TLC) to confirm the consumption of the starting material. zenodo.orgrsc.org
Catalytic hydrogenation is another effective method for the reduction of the carbonyl group in benzophenone derivatives. epa.govscilit.com This process typically involves the use of a metal catalyst, such as Raney nickel or palladium on carbon (Pd/C), in the presence of hydrogen gas. epa.gov The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high conversion and selectivity for the desired alcohol product. epa.gov For instance, the hydrogenation of benzophenone to benzhydrol has been studied using various catalysts and solvents, demonstrating the feasibility of this approach for related derivatives. epa.govscilit.com
Table 1: Common Reducing Agents for the Carbonyl Group of Benzophenone Derivatives
| Reducing Agent | Typical Solvents | Key Features |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild, selective for aldehydes and ketones. zenodo.orgmasterorganicchemistry.com |
| Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | 2-Propanol, Toluene (B28343) | Effective for selective hydrogenation to the alcohol. epa.gov |
| Lithium Aluminium Hydride (LiAlH₄) | Diethyl ether, THF | A more powerful, less selective reducing agent. |
Oxidative Transformations of the Benzophenone Core
The benzophenone core of this compound can undergo oxidative transformations, most notably the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester through treatment with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis acid. wikipedia.orgorganic-chemistry.orgnih.gov
In the case of unsymmetrical ketones like this compound, the regioselectivity of the Baeyer-Villiger oxidation is determined by the relative migratory aptitude of the groups attached to the carbonyl carbon. The group that is more capable of stabilizing a positive charge will preferentially migrate. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org For this compound, the two potential migrating groups are the unsubstituted phenyl group and the 4-(pyrrolidinomethyl)phenyl group. The electron-donating nature of the pyrrolidinomethyl substituent would likely enhance the migratory aptitude of the substituted phenyl ring.
Furthermore, under certain conditions, such as exposure to UV radiation in an aqueous environment, benzophenone derivatives can undergo hydroxylation of the aromatic rings. nih.gov
Nucleophilic and Electrophilic Substitution Reactions
The presence of both a nucleophilic nitrogen atom in the pyrrolidine ring and the aromatic benzophenone framework allows for a variety of substitution reactions.
Reactivity at the Pyrrolidine Ring
The pyrrolidine ring in this compound contains a tertiary amine, which is a key site for chemical reactivity. The nitrogen atom's lone pair of electrons makes it nucleophilic and basic. This allows it to react with electrophiles.
The carbons adjacent to the nitrogen atom are also susceptible to reaction, particularly through radical pathways. For instance, N-benzylpyrrolidine derivatives can undergo various transformations. The oxidation of the benzylic position of N-benzylpyrrolidine can occur, and radical reactions can be initiated at the carbons alpha to the nitrogen. nih.gov The oxidation of N-benzylpyrrolidine can be achieved using various oxidizing agents, including hydrogen peroxide, potentially leading to the formation of different products depending on the reaction conditions. nih.govcapes.gov.br
Aromatic Substitution Patterns on the Benzophenone Framework
Electrophilic aromatic substitution (EAS) on the benzophenone framework of this compound is governed by the directing effects of the existing substituents. The benzophenone moiety contains two phenyl rings that can undergo substitution.
The benzoyl group is an electron-withdrawing group and, as such, is a deactivating group and a meta-director for electrophilic aromatic substitution. uomustansiriyah.edu.iquci.edu This means that incoming electrophiles will preferentially add to the positions meta to the carbonyl group on the unsubstituted phenyl ring.
On the other hand, the 4-(pyrrolidinomethyl) substituent on the other phenyl ring is an activating group. The nitrogen atom can donate electron density to the ring through resonance, making the ring more susceptible to electrophilic attack. This group is an ortho, para-director. libretexts.org
Therefore, in an electrophilic aromatic substitution reaction, there will be a competition between the two rings. The ring activated by the pyrrolidinomethyl group will be more reactive towards electrophiles, and substitution is expected to occur at the positions ortho to the pyrrolidinomethyl group (positions 3 and 5).
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Electronic Effect | Directing Effect | Ring Activity |
| -C(=O)Ph (Benzoyl) | Electron-withdrawing | meta | Deactivating |
| -CH₂-Pyrrolidine | Electron-donating | ortho, para | Activating |
Photochemical Reactivity and Radical Chemistry
Benzophenone and its derivatives are well-known for their rich photochemical reactivity. Upon absorption of UV light, benzophenone is efficiently promoted from its ground singlet state (S₀) to an excited singlet state (S₁), which then rapidly undergoes intersystem crossing to the triplet state (T₁) with nearly 100% quantum yield. researchgate.net
The triplet state of benzophenone is a diradical and can abstract a hydrogen atom from a suitable donor to form a ketyl radical. researchgate.net This reactivity is the basis for its use as a photosensitizer and in photocrosslinking applications. mdpi.comrappsilberlab.orgnih.gov In the context of this compound, the pyrrolidinomethyl group itself contains abstractable hydrogen atoms on the carbons adjacent to the nitrogen. This could lead to intramolecular hydrogen abstraction or intermolecular reactions, depending on the reaction conditions and the presence of other hydrogen donors.
The photochemical properties of benzophenone derivatives are utilized in various applications, including as photoinitiators for polymerization and in the cross-linking of polymers to form hydrogels. mdpi.com The benzophenone moiety can be incorporated into polymer chains, and upon UV irradiation, it can abstract hydrogen atoms from neighboring polymer chains, leading to the formation of covalent cross-links. mdpi.comresearchgate.net
Photo-Initiation Mechanisms of Benzophenone Derivatives
Benzophenone and its derivatives are renowned for their efficacy as photoinitiators, substances that, upon absorbing light, generate reactive species capable of initiating chemical reactions such as polymerization. nih.gov Their photoinitiating properties are intrinsically linked to their molecular structure, particularly the degree of conjugation and delocalization of electrons. nih.gov The process typically begins with the absorption of ultraviolet (UV) radiation, which excites the benzophenone molecule from its ground state (S₀) to an excited singlet state (S₁). nih.gov
A key feature of benzophenone derivatives is their highly efficient intersystem crossing, a process where the molecule transitions from the excited singlet state (S₁) to a lower-energy, but longer-lived, triplet state (T₁). nih.gov The quantum yield for this intersystem crossing is nearly 100%, making the triplet state the primary photoactive species. nih.gov
Benzophenone derivatives are classified as Type II photoinitiators, meaning they require a co-initiator, typically a molecule with readily abstractable hydrogen atoms like an alcohol or an amine, to generate free radicals. researchgate.net The excited triplet state of the benzophenone derivative abstracts a hydrogen atom from the co-initiator, resulting in the formation of a benzophenone ketyl radical and a radical from the co-initiator. It is these newly formed radicals that proceed to initiate polymerization or other chemical transformations.
The general mechanism can be summarized as follows:
Photoexcitation: The benzophenone derivative absorbs a photon (hν), promoting it to an excited singlet state. BP + hν → ¹BP*
Intersystem Crossing: The excited singlet state rapidly converts to a more stable triplet state. ¹BP* → ³BP*
Hydrogen Abstraction: The triplet state benzophenone abstracts a hydrogen atom from a hydrogen donor (R-H), forming a ketyl radical and a substrate radical. ³BP* + R-H → BPH• + R•
Initiation: The generated radicals (R•) initiate the desired chemical process, such as the polymerization of monomers.
The reactivity of the excited triplet state and the efficiency of hydrogen abstraction can be influenced by the substituents on the benzophenone core. In the case of this compound, the pyrrolidinomethyl group can potentially act as an intramolecular hydrogen donor, influencing the subsequent photochemical pathways.
Generation and Characterization of Transient Radical Species
Upon photoexcitation, benzophenone derivatives undergo hydrogen abstraction to form transient radical species, most notably the benzophenone ketyl radical (BPH•). datapdf.com The generation and behavior of these radicals can be studied using techniques like laser flash photolysis, which allows for the direct observation of short-lived intermediates on nanosecond or even picosecond timescales. datapdf.com
In a typical laser flash photolysis experiment of a benzophenone derivative, a short laser pulse excites the molecule to its triplet state. datapdf.com This triplet state has a characteristic absorption spectrum that can be monitored over time. In the presence of a hydrogen donor, the triplet state decays as it abstracts a hydrogen atom, leading to the formation of the ketyl radical. The ketyl radical also possesses a distinct transient absorption spectrum, which can be used for its characterization. nih.gov
The properties of the ketyl radical, such as its absorption spectrum and lifetime, are significantly affected by the substituents on the phenyl rings. nih.gov For this compound, the presence of the pyrrolidinomethyl group is expected to influence the electronic properties and steric environment of the resulting ketyl radical. The tertiary amine within the pyrrolidine moiety can also participate in electron transfer reactions, potentially leading to the formation of a radical cation.
| Transient Species | Typical Method of Generation | Characteristic Spectroscopic Features | Typical Lifetime |
| Triplet State (³BP*) | Intersystem crossing from the excited singlet state | Broad absorption in the visible region (e.g., ~525 nm for benzophenone) datapdf.com | Nanoseconds to microseconds, solvent and concentration dependent |
| Ketyl Radical (BPH•) | Hydrogen abstraction by the triplet state | Absorption in the UV-visible region (e.g., peaks around 350 and 480 nm for some derivatives) nih.gov | Microseconds to milliseconds, dependent on decay pathways |
| Radical Cation (BP•+) | Electron transfer from a donor molecule | Specific absorption bands depending on the derivative and solvent | Varies depending on the environment |
Photosensitization Phenomena and Energy Transfer Processes
Photosensitization is a process where a molecule that has absorbed light (the photosensitizer) transfers its excess energy to another molecule (the acceptor), which then undergoes a chemical reaction. Benzophenone and its derivatives are widely used as photosensitizers due to their efficient population of the triplet state and the relatively high energy of this state (approximately 290 kJ mol⁻¹ for benzophenone). nih.govrsc.org
The primary mechanism for energy transfer from triplet benzophenone is the Dexter energy transfer, a short-range process that requires orbital overlap between the sensitizer (B1316253) and the acceptor. rsc.org This process can be represented as:
³BP* + A₀ → BP₀ + ³A*
Here, ³BP* is the excited triplet state of the benzophenone derivative, A₀ is the ground state of the acceptor molecule, BP₀ is the ground state of the benzophenone derivative, and ³A* is the excited triplet state of the acceptor. For this energy transfer to be efficient, the triplet energy of the benzophenone derivative must be greater than or equal to the triplet energy of the acceptor molecule.
In the context of this compound, the molecule can act as a photosensitizer, transferring its triplet energy to suitable acceptor molecules. The efficiency of this process would depend on the triplet energy of this compound and the concentration and triplet energy of the acceptor.
Another important photosensitization process involving benzophenone derivatives is the generation of singlet oxygen (¹O₂). The excited triplet state of the benzophenone derivative can transfer its energy to ground state molecular oxygen (³O₂), which is naturally a triplet. nih.gov
³BP* + ³O₂ → BP₀ + ¹O₂
Singlet oxygen is a highly reactive species that can participate in a variety of chemical reactions, including oxidations of alkenes, dienes, and electron-rich aromatic compounds. The quantum yield of singlet oxygen generation for benzophenone is approximately 0.3. nih.gov The presence of the pyrrolidinomethyl group in this compound may influence its singlet oxygen sensitizing ability.
The table below outlines the key energy transfer processes involving benzophenone derivatives.
| Process | Mechanism | Reactants | Products | Key Requirements |
| Triplet-Triplet Energy Transfer | Dexter Energy Transfer | Excited triplet sensitizer (³BP), Ground state acceptor (A₀) | Ground state sensitizer (BP₀), Excited triplet acceptor (³A) | Triplet energy of sensitizer ≥ Triplet energy of acceptor |
| Singlet Oxygen Generation | Energy Transfer to Molecular Oxygen | Excited triplet sensitizer (³BP*), Ground state oxygen (³O₂) | Ground state sensitizer (BP₀), Singlet oxygen (¹O₂) | Presence of molecular oxygen |
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides insight into the carbon-hydrogen framework of a molecule. By observing the magnetic properties of atomic nuclei, NMR allows for the detailed mapping of a compound's structure.
Proton (¹H) NMR Spectroscopic Analysis
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For benzophenone (B1666685) and its derivatives, the aromatic protons typically appear in the downfield region of the spectrum, generally between 7.2 and 7.8 ppm, due to the deshielding effect of the benzene (B151609) rings.
In the case of substituted benzophenones, such as 4-methylbenzophenone (B132839), the proton signals are well-defined. For example, in the ¹H NMR spectrum of 4-methylbenzophenone, the protons on the unsubstituted phenyl ring and the substituted phenyl ring show distinct chemical shifts. The methyl protons appear as a singlet at approximately 2.43 ppm. chemicalbook.com The aromatic protons present a more complex pattern of doublets and triplets between 7.27 and 7.78 ppm, corresponding to their specific positions on the phenyl rings. chemicalbook.com
Interactive Data Table: ¹H NMR Chemical Shifts for Benzophenone Derivatives
| Compound | Functional Group | Chemical Shift (ppm) |
|---|---|---|
| Benzophenone | Aromatic H | 7.49 - 7.81 |
| 4-Methylbenzophenone | Aromatic H | 7.275 - 7.781 |
| Methyl H | 2.430 | |
| 4-Methoxybenzophenone | Aromatic H | 6.96 - 7.85 |
| Methoxy (B1213986) H | 3.88 |
Note: Chemical shifts are typically recorded in deuterated chloroform (B151607) (CDCl₃).
Carbon (¹³C) NMR Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The carbonyl carbon of the benzophenone core is a key diagnostic peak, typically appearing significantly downfield around 196 ppm. rsc.org
For benzophenone itself, the ¹³C NMR spectrum shows signals for the carbonyl carbon and the carbons of the two phenyl rings. hmdb.cachemicalbook.com The carbon atoms of the phenyl rings resonate in the range of approximately 128 to 138 ppm. rsc.org In substituted benzophenones, the chemical shifts of the ring carbons are influenced by the nature of the substituent. For instance, in 4-methylbenzophenone, the methyl carbon appears at around 21.7 ppm, and the aromatic carbons show shifts that are distinct from unsubstituted benzophenone due to the electronic effects of the methyl group. rsc.org
Interactive Data Table: ¹³C NMR Chemical Shifts for Benzophenone Derivatives
| Compound | Carbon Type | Chemical Shift (ppm) |
|---|---|---|
| Benzophenone | Carbonyl C | 196.8 |
| Aromatic C | 128.3 - 137.6 | |
| 4-Methylbenzophenone | Carbonyl C | 196.5 |
| Aromatic C | 128.2 - 143.3 | |
| Methyl C | 21.7 | |
| 4-Methoxybenzophenone | Carbonyl C | 195.6 |
| Aromatic C | 113.6 - 163.2 | |
| Methoxy C | 55.5 | |
| 4-Nitrobenzophenone | Carbonyl C | 194.8 |
Note: Spectra are typically recorded in deuterated chloroform (CDCl₃).
Fluorine (¹⁹F) NMR Spectroscopic Analysis of Derivatives
While there is no fluorine in 4-(Pyrrolidinomethyl)benzophenone itself, ¹⁹F NMR is a valuable technique for analyzing fluorinated derivatives. This method is exceptionally sensitive and provides a wide chemical shift range, making it ideal for detecting and distinguishing between different fluorine environments within a molecule. The introduction of a fluorine-containing group would provide a unique spectroscopic handle for analysis.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. It works by ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for separating and identifying volatile and semi-volatile compounds. In the context of benzophenone and its derivatives, GC-MS is frequently used for their detection and quantification in various matrices, including food packaging and environmental samples. nih.govresearchgate.netnih.gov The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer.
For instance, a validated GC-MS method can detect benzophenone and 4-methylbenzophenone at very low concentrations, with limits of detection (LOD) as low as 2 µg/kg in breakfast cereals. nih.gov The mass spectrometer provides characteristic fragmentation patterns that serve as a "fingerprint" for each compound, allowing for their unequivocal identification. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Tandem MS (LC-MSn) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and its more advanced form, tandem mass spectrometry (LC-MSn), are indispensable for the analysis of less volatile and thermally labile compounds. These techniques are widely applied for the determination of benzophenones in complex samples like human placental tissue and domestic wastewater. nih.govfrontiersin.orgfrontiersin.org
In a typical LC-MS/MS method, the compound of interest is first separated by liquid chromatography and then introduced into the mass spectrometer. The precursor ion corresponding to the compound's molecular weight is selected and fragmented to produce product ions. This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity. rsc.org For example, an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed to monitor 17 different benzophenone derivatives in fatty baby food, with limits of quantification ranging from 1 to 50 μg/kg. rsc.org The use of tandem mass spectrometry allows for the study of fragmentation pathways, which aids in the structural confirmation of the analytes. rsc.org
Confirmation of Molecular Weight and Isotopic Patterns
Mass spectrometry is an essential analytical technique for the precise determination of the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides definitive confirmation of its molecular formula, C₁₈H₁₉NO.
The analysis yields a monoisotopic mass of 265.1467 g/mol , which corresponds to the sum of the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). The nominal molecular weight, calculated using the weighted average of all natural isotopes, is approximately 265.35 g/mol .
The isotopic pattern observed in the mass spectrum is a characteristic fingerprint of the compound's elemental formula. The relative intensity of the isotopic peaks, particularly the [M+1]⁺ and [M+2]⁺ peaks relative to the molecular ion peak [M]⁺, can be predicted based on the natural abundance of heavy isotopes.
Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound (C₁₈H₁₉NO)
| Ion | Contributing Isotopes | Predicted Relative Abundance (%) |
| [M]⁺ | ¹²C₁₈¹H₁₉¹⁴N¹⁶O | 100.00 |
| [M+1]⁺ | ¹³C, ²H, ¹⁵N | 20.15 |
| [M+2]⁺ | ¹³C₂, ¹⁷O | 2.06 |
| Data is calculated based on the natural isotopic abundances. The presence and ratio of these peaks in an experimental mass spectrum serve to confirm the elemental composition. |
Infrared (IR) and Raman Spectroscopy
Vibrational Spectroscopic Analysis of Functional Groups
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. The resulting spectra provide detailed information about the functional groups present in the compound's structure. While a specific, published spectrum for this compound is not widely available, the expected vibrational frequencies can be accurately predicted by analyzing its constituent functional groups and comparing them to related benzophenone derivatives. nih.govjconsortium.comresearchgate.net
The key functional groups in this compound are the diaryl ketone carbonyl group (C=O), the two phenyl rings, and the pyrrolidine (B122466) moiety.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Notes |
| Ketone | C=O Stretch | 1650 - 1670 | 1650 - 1670 | Strong intensity in IR, characteristic of diaryl ketones. jconsortium.comchemicalbook.com |
| Aromatic Rings | C-H Stretch | 3000 - 3100 | 3000 - 3100 | Medium to weak intensity. |
| C=C Stretch | 1400 - 1625 | 1400 - 1625 | Multiple bands, often strong in both IR and Raman. jconsortium.com | |
| C-H Out-of-Plane Bend | 690 - 900 | Weak | Strong bands in IR, indicative of substitution patterns. | |
| Aliphatic Groups | C-H Stretch (CH₂) | 2850 - 2960 | 2850 - 2960 | From the pyrrolidine and methylene (B1212753) bridge. |
| C-H Bend (CH₂) | 1440 - 1470 | 1440 - 1470 | Scissoring and bending vibrations. | |
| Amine | C-N Stretch | 1020 - 1250 | Variable | Tertiary amine stretch, typically of medium intensity in IR. |
The most prominent feature in the IR spectrum is expected to be the intense carbonyl (C=O) stretching band, located around 1660 cm⁻¹. The aromatic C=C stretching vibrations typically appear as a series of bands in the 1400-1625 cm⁻¹ region. jconsortium.com The C-H stretching vibrations from both the aromatic rings and the aliphatic pyrrolidine group are found in the 2850-3100 cm⁻¹ range. jconsortium.com The C-N stretching of the tertiary amine in the pyrrolidine ring would likely be observed in the fingerprint region, between 1020 and 1250 cm⁻¹. researchgate.net Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings. researchgate.net
X-ray Crystallography and Solid-State Analysis
Single-Crystal X-ray Diffraction for Comprehensive Structural Elucidation
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.
Although a specific crystal structure for this compound has not been reported in publicly accessible databases, the methodology can be understood from studies on the parent compound, benzophenone. nih.gov Benzophenone is known to be polymorphic, crystallizing in at least two different forms: a stable orthorhombic α-form and a metastable monoclinic β-form. nih.gov An SC-XRD analysis of this compound would similarly provide its unit cell parameters, space group, and the precise coordinates of each atom, allowing for a complete structural elucidation.
Analysis of Intermolecular Interactions and Crystal Packing
The data from an SC-XRD experiment is crucial for analyzing the supramolecular architecture of a compound, which is dictated by intermolecular interactions and the resulting crystal packing. nih.gov For this compound, several types of non-covalent interactions would be expected to govern its solid-state assembly. These include:
Dipole-dipole interactions: Arising from the highly polar carbonyl group, which would significantly influence molecular alignment.
Weak Hydrogen Bonds: Potential C-H···O interactions between the aromatic or aliphatic C-H groups and the carbonyl oxygen, or C-H···π interactions between C-H bonds and the electron-rich phenyl rings. nih.gov
Analysis of these interactions helps to understand the stability of the crystal lattice and can influence physical properties such as melting point and solubility.
Studies of Chiral Crystal Structures and Enantiomeric Forms
Chirality can exist not only at a molecular level but also at a supramolecular level within a crystal lattice. The molecule this compound is itself achiral as it possesses a plane of symmetry. However, it is possible for an achiral molecule to crystallize in one of the 65 chiral space groups, resulting in a crystal that is chiral.
A notable example is the stable α-form of benzophenone, which crystallizes in the chiral space group P2₁2₁2₁. nih.gov This means that each crystal is either right-handed or left-handed, making them enantiomorphs of each other. If this compound were found to crystallize in a chiral space group, its crystals would exhibit properties such as optical rotation. Single-crystal XRD is the only technique that can definitively determine the space group and thus the chirality of the crystal structure. nih.govnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transitions and Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying the electronic transitions within a molecule. For this compound, the UV absorption spectrum is primarily dictated by the benzophenone chromophore. Benzophenone itself typically exhibits two broad absorption bands in ethanol (B145695) and cyclohexane, one around 250 nm and another in the range of 330-360 nm. researchgate.net The band at approximately 250 nm is attributed to the π → π* transition, which involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic rings. The weaker, longer-wavelength band, often observed as a shoulder, corresponds to the n → π* transition of the carbonyl group's non-bonding electrons. researchgate.net
The presence of the pyrrolidinomethyl substituent at the para-position of one of the phenyl rings can influence these absorption characteristics. The nitrogen atom's lone pair of electrons in the pyrrolidine ring can act as an auxochrome, potentially causing a bathochromic (red) shift and a hyperchromic (increased intensity) effect on the π → π* transition. This is due to the delocalization of the non-bonding electrons into the aromatic π system, which lowers the energy gap for the electronic transition. figshare.com Studies on similar benzophenone derivatives, such as those with hydroxyl or methoxy groups, have shown that such substitutions can significantly alter the UV absorption profile. nih.gov For instance, the UV spectrum of a benzophenone system has shown characteristic absorption bands at 204 nm, 234 nm, 259 nm, 287 nm, and 385 nm. researchgate.net
Chromatographic Methods for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) for Purification and Purity
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the purification and purity assessment of synthetic compounds like this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed for benzophenone derivatives. sielc.comnih.gov In this mode, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase.
For the analysis of benzophenones, typical mobile phases consist of mixtures of acetonitrile (B52724) and water or methanol (B129727) and water. nih.govmtc-usa.com The addition of modifiers like formic acid or trifluoroacetic acid can improve peak shape and resolution by controlling the ionization state of the analyte. nih.govsielc.com For example, a method for separating benzophenone used a C18 column with a mobile phase of acetonitrile and water, with detection at 254 nm. mtc-usa.com The purity of the compound is determined by integrating the peak area of the main component relative to the total area of all detected peaks. HPLC methods can be scaled up for preparative separation to isolate the compound in high purity. sielc.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 (e.g., Cogent Bidentate C18™, 4µm, 100Å) | mtc-usa.com |
| Mobile Phase | Acetonitrile/Water mixture (e.g., 70:30 or 80:20) | mtc-usa.com |
| Flow Rate | 0.5 - 1.0 mL/min | nih.govmtc-usa.com |
| Detection | UV at 254 nm | mtc-usa.com |
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Quantification
For highly sensitive and selective quantification of this compound, especially in complex matrices, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. nih.govrsc.org UHPLC utilizes columns with smaller particle sizes (typically under 2 µm), which provides higher resolution and faster analysis times compared to conventional HPLC. mdpi.com
The coupling of UHPLC with a tandem mass spectrometer (MS/MS) allows for the selective detection and quantification of the target analyte. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. bohrium.com This highly specific detection minimizes interference from matrix components.
Methods for analyzing benzophenone derivatives often use a C18 column with a gradient elution of a mobile phase containing an organic solvent like acetonitrile or methanol and an aqueous component with additives such as formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization. nih.govijpsjournal.com Electrospray ionization (ESI) in positive mode is commonly used for the analysis of benzophenone derivatives containing amine groups. mdpi.combohrium.com The development of such methods has enabled the quantification of benzophenone derivatives at very low levels, with limits of detection in the nanogram per gram (ng/g) to picogram per milligram (pg/mg) range. mdpi.combohrium.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 (e.g., Waters Acquity UPLC BEH C18, 1.7 µm) | nih.gov |
| Mobile Phase | A: Water with 0.1% formic acid; B: Methanol with 0.1% formic acid | nih.gov |
| Flow Rate | 0.3 mL/min | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive | mdpi.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | bohrium.com |
Elemental Analysis for Molecular Formula Validation
Elemental analysis is a crucial technique for confirming the empirical and molecular formula of a newly synthesized compound. For this compound, with a molecular formula of C₁₈H₁₉NO, elemental analysis would determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N). chemspider.com
The experimentally determined percentages of each element are then compared with the theoretically calculated values based on the compound's molecular weight (265.35 g/mol ). chemspider.com A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. This technique, in conjunction with mass spectrometry, which provides the precise molecular weight, serves to unequivocally validate the molecular formula of this compound.
| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 18 | 216.198 | 81.49 |
| Hydrogen (H) | 1.008 | 19 | 19.152 | 7.22 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.28 |
| Oxygen (O) | 15.999 | 1 | 15.999 | 6.03 |
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide a powerful lens through which the geometry, stability, and reactivity of 4-(Pyrrolidinomethyl)benzophenone can be meticulously investigated.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For this compound, DFT calculations, typically employing a functional such as B3LYP with a basis set like 6-311++G(d,p), are instrumental in determining the molecule's most stable three-dimensional conformation. chemrxiv.orgchemrxiv.org
The electronic structure of the molecule is elucidated through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. For benzophenone (B1666685) derivatives, the HOMO is typically localized on the more electron-rich phenyl ring, while the LUMO is often centered around the carbonyl group and the associated phenyl rings. nih.govchemrxiv.org The presence of the electron-donating pyrrolidinomethyl group is expected to raise the HOMO energy, potentially narrowing the HOMO-LUMO gap and influencing the molecule's reactivity.
| Parameter | Predicted Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.5 D |
Prediction of Spectroscopic Properties
Quantum chemical calculations are also employed to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation of the computational model. Time-dependent DFT (TD-DFT) is a common method used to predict the ultraviolet-visible (UV-Vis) absorption spectrum. chemrxiv.org This analysis can identify the electronic transitions responsible for the observed absorption bands, typically π→π* and n→π* transitions in benzophenone derivatives. scialert.net
Furthermore, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. These theoretical spectra provide a detailed picture of the molecule's vibrational modes, allowing for the assignment of specific peaks in the experimental spectra to the stretching and bending of particular chemical bonds, such as the characteristic C=O stretch of the benzophenone core.
Molecular Docking and Dynamics Simulations
To explore the potential of this compound as a biologically active agent, molecular docking and dynamics simulations are invaluable tools. These methods predict how the molecule might interact with a biological target, such as a protein or enzyme.
Prediction of Binding Modes and Affinities with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. jchemlett.com For this compound, potential biological targets could include enzymes like cholinesterases or receptors such as the histamine H3 receptor, which are known to interact with other benzophenone derivatives. mdpi.com The docking process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. This provides insights into the feasibility and strength of the interaction. The results are often visualized to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.
| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Acetylcholinesterase | -8.5 | Trp84, Tyr334, Phe330 |
| Histamine H3 Receptor | -9.2 | Asp114, Tyr115, Glu206 |
| VEGF Receptor 2 | -7.9 | Cys919, Asp1046, Leu840 |
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational approaches used to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov For benzophenone derivatives, SAR studies have been instrumental in identifying the structural features that are crucial for their activity. scielo.br
Computational Approaches to Correlating Structural Features with Functional Outcomes
Quantitative Structure-Activity Relationship (QSAR) is a primary computational approach used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.govmdpi.com For benzophenone derivatives, QSAR models are developed by calculating a range of molecular descriptors and using statistical methods, such as multiple linear regression, to build a mathematical model that predicts activity. nih.govnih.gov These models help in identifying the key molecular features that govern a specific functional outcome, such as antimalarial or antileishmanial activity. nih.govscielo.br
Commonly employed molecular descriptors in the study of benzophenone derivatives include:
Electronic Descriptors: Parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and electron affinity are crucial. nih.govscialert.net The HOMO-LUMO energy gap, for instance, provides insight into the molecule's chemical reactivity and kinetic stability. scialert.net
Steric Descriptors: Molar refractivity and molecular weight can describe the size and shape of the molecule, which are important for its interaction with biological targets.
Thermodynamic Descriptors: Potential energy and heat of formation are used to assess the stability of the molecule. nih.gov
For example, a QSAR study on benzophenone derivatives as antimalarial agents identified potential energy, dipole moment, and electron affinity as key descriptors governing their activity. nih.gov The developed model successfully predicted the activity of new compounds, increasing the success rate of identifying potent antimalarials. nih.gov Similarly, machine learning methods like artificial neural networks (ANN) have been used to create QSAR models for predicting the antileishmanial activity of benzophenones, achieving high accuracy. scielo.brscielo.br
Density Functional Theory (DFT) is another powerful computational method used to study the structural and electronic properties of benzophenone derivatives. acs.orgnih.govresearchgate.net DFT calculations, often using the B3LYP functional with a 6-31G(d) basis set, can accurately optimize the molecular geometry and predict electronic properties. acs.orgnih.govresearchgate.net Time-dependent DFT (TD-DFT) is further used to calculate electronic absorption spectra, which is particularly relevant for benzophenones used as UV filters. acs.orgnih.govresearchgate.net These studies have shown that the main electronic transitions in the UVA/UVB range are of a π → π* character, primarily involving the HOMO → LUMO transition. nih.govresearchgate.net
The table below illustrates typical descriptors calculated for a series of hypothetical benzophenone derivatives to build a QSAR model.
| Compound | LogP | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Predicted Activity (pIC50) |
| Derivative A | 2.5 | 3.1 | -6.2 | -1.8 | 5.4 |
| Derivative B | 3.1 | 2.8 | -6.5 | -1.5 | 6.1 |
| Derivative C | 2.8 | 3.5 | -6.1 | -2.0 | 5.8 |
| Derivative D | 3.5 | 2.5 | -6.8 | -1.3 | 6.7 |
Elucidation of Substituent Effects on Chemical and Biological Properties
The chemical and biological properties of the this compound scaffold can be significantly modulated by introducing different substituents on its phenyl rings. Computational studies are instrumental in predicting and explaining these substituent effects. researchgate.net
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) alters the electron distribution across the molecule, which in turn affects its reactivity, stability, and interaction with biological targets. nih.govchemrxiv.org DFT studies have shown that EDGs tend to stabilize benzdiynes (a related class of compounds), while EWGs are destabilizing. nih.gov
In the context of benzophenones, substituents influence key electronic properties as detailed below:
HOMO and LUMO Energies: Introducing substituents can raise or lower the energy levels of the frontier molecular orbitals. researchgate.net An EDG typically raises the HOMO energy level, making the molecule a better electron donor. Conversely, an EWG lowers the LUMO energy level, making the molecule a better electron acceptor. These modifications directly impact the molecule's reactivity and its electronic absorption properties. researchgate.net
UV Absorption: The position and nature of substituents play a critical role in the UV absorption characteristics of benzophenones. acs.orgnih.gov Studies have shown that para substitution often leads to absorption in the UVB range, while ortho substitution can shift absorption into the UVA range. acs.orgnih.gov Both EDGs and EWGs on the benzylidene ring of 2,4-dihydroxybenzophenone have been found to cause a bathochromic (red) shift in the maximum absorption wavelength. mdpi.com
Biological Activity: Substituent effects are paramount in modulating biological activity. In a series of benzophenone derivatives designed as antimalarial agents, the presence of specific substituents was correlated with activity. nih.gov Similarly, for antileishmanial benzophenones, structural analysis highlighted the importance of thiosemicarbazone and 4-methyl groups, along with electronegative substituents at other positions, in enhancing activity. scielo.brscielo.br The orientation and polar nature of the molecule, indicated by the dipole moment, can also be influenced by substituents and has been shown to be a factor in biological activity. nih.gov
The following table demonstrates the calculated effect of different substituents at the 4'-position of a benzophenone core on its electronic properties.
| Substituent (at 4'-position) | Hammett Constant (σp) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| -H (Hydrogen) | 0.00 | -6.50 | -1.80 | 4.70 |
| -OCH3 (Methoxy) | -0.27 | -6.35 | -1.75 | 4.60 |
| -Cl (Chloro) | 0.23 | -6.62 | -1.95 | 4.67 |
| -NO2 (Nitro) | 0.78 | -6.85 | -2.20 | 4.65 |
Materials Science Research
In the realm of materials science, this compound serves as a versatile building block and functional agent for the development of novel polymers and coatings with tailored properties.
This compound is utilized as a Type II photo-initiator in free-radical polymerization. sigmaaldrich.com Upon absorption of ultraviolet (UV) light, the benzophenone moiety transitions to an excited triplet state. chemrxiv.org This excited state can then abstract a hydrogen atom from a suitable donor molecule, such as a tertiary amine, to generate a free radical. This radical species, in turn, initiates the polymerization of monomers, such as acrylates and methacrylates, leading to the formation of a polymer network. chemrxiv.orgresearchgate.net The efficiency of photo-initiation is a critical parameter, and benzophenone-based initiators are known for their high quantum yields in radical formation. chemrxiv.org
The crosslinking of polymers is another critical application. By incorporating this compound into a polymer matrix, exposure to UV radiation can induce the formation of covalent bonds between polymer chains. nih.govresearchgate.net This process, known as photocrosslinking, enhances the mechanical and thermal stability of the material. The pyrrolidinomethyl group can play a dual role in this process, potentially acting as a hydrogen donor to facilitate radical generation.
| Property | Description |
| Photo-initiation Mechanism | Type II photo-initiator, requiring a hydrogen donor. |
| Excitation Wavelength | Typically in the UVA range (320-400 nm). |
| Radical Formation | Abstraction of a hydrogen atom by the excited benzophenone triplet state. |
| Applications | UV curing of inks, coatings, and adhesives; 3D printing. rsc.org |
The strong UV absorption characteristics of the benzophenone core make this compound an effective UV absorber. everlight-uva.comuvabsorber.com When incorporated into polymers and coatings, it can protect the underlying material from photodegradation caused by exposure to sunlight. researchgate.netpartinchem.com The absorbed UV energy is dissipated as heat, thereby preventing the breaking of chemical bonds within the polymer structure that can lead to discoloration, loss of gloss, and reduced mechanical properties. everlight-uva.com The pyrrolidinomethyl substituent can enhance the compatibility of the UV absorber with the polymer matrix and can also be used to covalently bond the molecule into the polymer backbone, preventing its migration or leaching over time.
| Feature | Benefit |
| Broad UV Absorption | Protects materials from a wide range of UV radiation. uvabsorber.com |
| High Photostability | Resists degradation upon prolonged UV exposure, ensuring long-term protection. |
| Energy Dissipation | Safely dissipates absorbed UV energy as heat. partinchem.com |
| Improved Durability | Prevents yellowing, cracking, and loss of mechanical strength in polymers. everlight-uva.com |
The pyrrolidinomethyl group in this compound provides a reactive handle for its incorporation into specialty polymers. This functionalization can be achieved through various chemical reactions, allowing for the covalent attachment of the benzophenone moiety to the polymer backbone or as a pendant group. Such functionalized polymers gain the photochemical properties of the benzophenone, enabling applications such as surface modification, where the polymer can be grafted onto a substrate upon UV irradiation. This approach is valuable for creating surfaces with specific wettability, biocompatibility, or adhesion properties.
The combination of a photoactive group and a functional substituent in a single molecule makes this compound a valuable component in the design of novel materials. For instance, it can be used to create photo-responsive hydrogels that change their properties, such as swelling or stiffness, upon exposure to light. In the field of nanotechnology, this compound could be used to functionalize nanoparticles, imparting them with photo-crosslinking capabilities for the fabrication of nanocomposites with enhanced properties. The development of self-healing polymers is another area where the photo-inducible bond formation enabled by this compound could be exploited.
Chemical Biology and Biochemical Probes
In chemical biology, the ability of the benzophenone group to form a covalent bond with adjacent C-H bonds upon photoactivation is harnessed to design biochemical probes for studying molecular interactions.
This compound can serve as a core structure for the development of photoaffinity labels. nih.govenamine.net In this application, the compound is chemically modified to include a ligand that specifically binds to a target protein. nih.gov Upon binding, the sample is irradiated with UV light, activating the benzophenone moiety. springernature.com The excited benzophenone then forms a covalent bond with nearby amino acid residues at the binding site of the protein. nih.gov This irreversible labeling allows for the identification of the binding site and the characterization of the protein-ligand interaction. The pyrrolidinomethyl group can be used as a point of attachment for the specific ligand or for a reporter tag, such as a fluorescent dye or a biotin molecule, to facilitate the detection and isolation of the labeled protein. nih.gov
| Component | Function |
| Benzophenone Photophore | Forms a covalent bond with the target protein upon UV activation. nih.gov |
| Specific Ligand | Directs the probe to the protein of interest. |
| Pyrrolidinomethyl Group | Serves as a linker for attaching the ligand or a reporter tag. |
| Reporter Tag (optional) | Enables visualization or purification of the labeled protein. |
Investigation of Enzyme-Ligand and Receptor-Ligand Interactions
The benzophenone moiety within this compound serves as a valuable scaffold for designing molecules that can interact with biological macromolecules. While specific comprehensive studies on the enzyme-ligand and receptor-ligand interactions of this compound are not extensively documented, the broader class of benzophenone derivatives has been shown to participate in significant biological recognitions. For instance, benzophenone-containing structures, known as photophores, have been incorporated into molecules that maintain binding affinity for cannabinoid CB1 receptors . This suggests that the bulky benzophenone group is well-tolerated in certain receptor binding pockets.
| Feature | Potential Role in Interactions |
| Benzophenone Core | Hydrophobic interactions, π-π stacking, photo-activation for covalent binding. |
| Carbonyl Group | Hydrogen bond acceptor. |
| Pyrrolidinomethyl Group | Steric influence, hydrogen bond donor/acceptor (protonated form), ionic interactions. |
Studies on Molecular Target Identification and Biochemical Pathway Modulation
A significant application of benzophenone derivatives in advanced research is in the field of chemical biology, particularly for the identification of molecular targets and the elucidation of biochemical pathways. The benzophenone group is a well-established photoaffinity label. Upon irradiation with ultraviolet (UV) light, the carbonyl group of the benzophenone moiety can be excited to a triplet state, which can then abstract a hydrogen atom from a nearby amino acid residue of a target protein, leading to the formation of a covalent bond. This process, known as photoaffinity labeling, allows researchers to permanently "tag" and subsequently identify the binding partners of a particular compound.
While specific molecular targets for this compound have not been explicitly detailed in the available literature, its structural features make it a potential candidate for use as a photoaffinity probe. By incorporating this compound into a biological system and exposing it to UV light, researchers could potentially identify proteins that interact with it, thereby uncovering its molecular targets and the biochemical pathways it may modulate. This technique has been successfully used with other benzophenone derivatives to identify targets such as histone deacetylase 3 (HDAC3).
Probes for Neurotransmitter Systems (e.g., Dopamine, Norepinephrine Release)
The investigation of this compound and its analogs has shown particular promise in the field of neuroscience, specifically in their interaction with neurotransmitter systems. The structural class of α-pyrrolidinophenones, to which this compound belongs, is known to interact with monoamine transporters. Research on α-pyrrolidinopropiophenone (α-PPP) derivatives, which are structurally related to this compound, has demonstrated their ability to inhibit the human high-affinity transporters for dopamine (hDAT) and norepinephrine (hNET) researchgate.net.
Some α-PPP derivatives have been characterized as partial releasing agents at the human norepinephrine transporter researchgate.net. This suggests that compounds like this compound could act as probes to study the function and regulation of these critical neurotransmitter transporters. By observing the effects of this compound on dopamine and norepinephrine levels in neuronal systems, researchers can gain insights into the mechanisms of neurotransmitter reuptake and release, which are fundamental processes in synaptic transmission and are implicated in various neurological and psychiatric disorders. The binding kinetics of such compounds at the dopamine transporter have been shown to be a critical determinant of their in vivo psychostimulant effects, with slower dissociation rates correlating with more persistent effects nih.gov.
| Transporter | Interaction with α-Pyrrolidinophenones | Potential Research Application of this compound |
| Dopamine Transporter (DAT) | Inhibition of uptake researchgate.net. | Probe for studying dopamine reuptake mechanisms and associated disorders. |
| Norepinephrine Transporter (NET) | Inhibition of uptake, partial releasing agent activity researchgate.net. | Tool for investigating norepinephrine signaling and transport. |
Investigation of Mechanisms of Action through Molecular Interactions
The mechanism of action of this compound, particularly when used as a research tool, is intrinsically linked to its molecular interactions with biological targets . When employed as a photoaffinity label, its primary mechanism involves the light-induced formation of a covalent bond with its target protein. The specificity of this interaction is initially governed by non-covalent forces, such as hydrophobic interactions and hydrogen bonding, which position the molecule within the binding pocket of the target. Subsequent UV activation then leads to the irreversible covalent linkage.
The study of benzophenone sulfonamide derivatives as inhibitors of P-glycoprotein provides a model for the types of molecular interactions that could be involved. Docking studies of these compounds have shown interactions with key amino acid residues, such as tyrosine, methionine, and glutamine, within the transmembrane helices of the protein nih.gov. These interactions are crucial for the inhibitory activity of the compounds. It can be inferred that this compound would likely engage in similar types of non-covalent interactions, including hydrogen bonds and hydrophobic interactions, with its respective molecular targets, which would precede any photo-induced covalent modification.
Supramolecular Chemistry
The field of supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules. The benzophenone scaffold, with its potential for various non-covalent interactions, makes this compound an interesting candidate for studies in this area.
Host-Guest Chemistry and Co-crystallization Studies
Host-guest chemistry involves the formation of a complex between a "host" molecule, which has a binding cavity, and a "guest" molecule that fits within it. While there are no specific reports on this compound acting as a host or guest, studies on benzophenone itself have shown its ability to be encapsulated in molecular crystals of fluorinated coordination complexes mdpi.com. In these co-crystals, notable π-hole···π and metal(M)···π interactions were observed between the host complex and the benzophenone guest mdpi.com.
The presence of the pyrrolidinomethyl group in this compound introduces an additional site for non-covalent interactions, such as hydrogen bonding, which could be exploited in the design of host-guest systems and co-crystals. Co-crystallization is a technique used to form a crystalline solid that contains two or more different molecules in the same crystal lattice. The pyrrolidinomethyl moiety could potentially form hydrogen bonds with suitable co-former molecules, leading to the formation of novel co-crystals with tailored properties.
Exploration of Non-Covalent Interactions in Organized Assemblies
The solid-state structure and properties of molecular crystals are governed by a network of non-covalent interactions. For this compound, several types of non-covalent interactions would be expected to play a role in its crystal packing and the formation of organized assemblies. These include:
π-π Stacking: The two phenyl rings of the benzophenone core can engage in π-π stacking interactions with neighboring molecules.
Hydrogen Bonding: The nitrogen atom of the pyrrolidinomethyl group can act as a hydrogen bond acceptor. If protonated, the N-H group can act as a hydrogen bond donor.
C-H···π Interactions: The hydrogen atoms on the phenyl rings and the pyrrolidinomethyl group can interact with the π-systems of adjacent molecules.
The study of non-covalent interactions in related systems, such as aryl-substituted antimony organometallics, has highlighted the importance of edge-to-face, π···π stacking, and CH···π interactions in their solid-state structures mdpi.com. Similarly, the analysis of non-covalent interactions in aminophenazone cocrystals has revealed the dominance of hydrogen bonding and van der Waals interactions in the crystal packing hacettepe.edu.tr. These examples provide a framework for understanding the potential supramolecular assemblies that could be formed by this compound.
Future Directions and Emerging Research Avenues
Exploration of Novel and Sustainable Synthetic Routes
The industrial synthesis of benzophenone (B1666685) derivatives often relies on established methods such as Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions . While effective, these traditional routes can present challenges related to harsh reaction conditions, catalyst cost, and environmental impact. Future research is increasingly focused on developing novel and more sustainable synthetic strategies.
Key areas of exploration include:
Green Chemistry Approaches: The development of synthetic protocols that utilize environmentally benign solvents, reduce energy consumption, and minimize waste generation is a primary goal. This includes exploring solvent-free reactions or the use of water as a solvent.
Advanced Catalysis: Research into new catalytic systems, such as those based on earth-abundant metals or organocatalysts, could provide more cost-effective and sustainable alternatives to precious metal catalysts like palladium.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting and optimizing multistep syntheses of complex derivatives like 4-(Pyrrolidinomethyl)benzophenone for flow systems could streamline production and improve yield consistency.
C-H Activation: Direct functionalization of carbon-hydrogen bonds represents a highly atom-economical approach to synthesis, avoiding the need for pre-functionalized starting materials. Developing C-H activation strategies for the benzophenone core would open up new, efficient pathways to novel derivatives.
Deeper Mechanistic Elucidation of Complex Reactions
A thorough understanding of the reaction mechanisms underlying the synthesis and activity of this compound is crucial for optimization and innovation. For instance, mechanistic studies on the degradation of related compounds like Benzophenone-4 using advanced oxidation processes have provided valuable insights into reaction kinetics and byproduct formation nih.gov. Similar in-depth studies are required for this compound.
Future research should focus on:
Kinetic and Thermodynamic Studies: Detailed kinetic analysis of key synthetic steps can help identify rate-limiting steps and optimize reaction conditions for improved efficiency and yield.
Computational Modeling: In silico studies, including Density Functional Theory (DFT) calculations, can provide insights into reaction pathways, transition state energies, and the electronic properties of intermediates, guiding the rational design of experiments.
Advanced Spectroscopic Techniques: The use of techniques like time-resolved resonance Raman spectroscopy can help in understanding the formation and behavior of transient species, such as ketyl radicals, which can be crucial in the photochemical reactions of benzophenones researchgate.net. Elucidating these mechanisms is vital for controlling reaction outcomes and designing derivatives with specific photochemical properties.
Rational Design of Advanced Derivatives with Tunable Properties
The benzophenone scaffold is highly amenable to structural modification, allowing for the fine-tuning of its physicochemical and biological properties . The strategic functionalization of the benzophenone core is a key theme in medicinal chemistry, with derivatives being developed as anti-inflammatory, anticancer, and anti-Alzheimer's agents nih.gov. The pyrrolidinomethyl group in this compound already represents a specific functionalization that can enhance interactions with biological targets, such as targeting mitochondria .
Future rational design strategies will likely involve:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzophenone core and the pyrrolidinomethyl moiety to build comprehensive SAR models. This involves synthesizing and testing a library of analogs to identify key structural features responsible for desired activities nih.gov.
Molecular Hybridization: Combining the this compound pharmacophore with other known active heterocyclic nuclei, such as thiazole or 1,2,3-triazole, to create hybrid molecules with potentially synergistic or novel mechanisms of action mdpi.comjchemlett.com.
Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties to enhance potency, improve selectivity, or alter metabolic profiles.
Property Tuning: Modifying the structure to optimize properties like solubility, bioavailability, and metabolic stability, which are critical for therapeutic applications. For example, introducing water-soluble groups can be important for biological assays and applications researchgate.net.
Table 1: Biological Activities of Selected Benzophenone Derivatives
| Derivative Class | Target/Activity | Key Findings |
| 4-Aminobenzophenone Analogues | Anti-inflammatory (TNF-α & IL-1β inhibition) | Potent inhibition with IC50 values in the low nanomolar range (4-6 nM for TNF-α) nih.gov. |
| 2,4-Dimethoxybenzophenone-Piperidine Conjugates | Antileukemic (K562 and CEM cell lines) | Good activity with IC50 values ranging from 1.6 to 8.0 μM nih.gov. |
| Benzophenone-1,2,3-Triazole Hybrids | Anticancer (HT-1080 and A-549 cell lines) | Certain derivatives exhibited promising cytotoxicity comparable to the standard drug doxorubicin jchemlett.com. |
| This compound | Antimicrobial (S. aureus & E. coli) | Demonstrated effectiveness with MIC values of 32 µg/mL and 64 µg/mL, respectively . |
| This compound | Anticancer (MDA-MB-231 breast cancer cells) | Showed dose-dependent reduction in cancer cell viability . |
| 4-(4-Benzoylaminophenoxy)phenol Derivatives | Antiandrogen (Prostate Cancer) | Potent antagonists of the androgen receptor, inhibiting cancer cell growth with IC50 values as low as 0.043 μM nih.gov. |
Integration with High-Throughput Screening and Combinatorial Chemistry
To accelerate the discovery of new applications for benzophenone derivatives, modern drug discovery techniques are essential. High-Throughput Screening (HTS) allows for the rapid, automated testing of large numbers of compounds against specific biological targets bmglabtech.com. This technology is a cornerstone of modern drug discovery, enabling the efficient identification of "hits" from large compound libraries bmglabtech.com.
The integration of these approaches involves:
Combinatorial Library Synthesis: Developing parallel synthesis methods to rapidly generate large, diverse libraries of this compound analogs nih.gov. This creates a rich pool of compounds for screening.
Assay Development: Designing and validating robust biochemical and cell-based assays suitable for HTS automation enamine.netnih.gov. These assays can screen for a wide range of activities, from enzyme inhibition to effects on cell viability.
Phenotypic Screening: Employing cell-based phenotypic screens to identify compounds that produce a desired effect in a biological system, without a preconceived target. This can uncover novel mechanisms of action and new therapeutic applications .
Data Analysis and AI: Utilizing artificial intelligence and machine learning algorithms to analyze the vast datasets generated by HTS, identifying patterns and predicting the activity of new, unsynthesized derivatives to guide the next round of design and synthesis .
Multi-Disciplinary Research Collaborations for Expanded Applications
The potential applications of this compound and its derivatives extend beyond medicinal chemistry. Realizing this potential will require collaboration across various scientific disciplines.
Emerging collaborative avenues include:
Materials Science: Benzophenones are used in photochemistry, for example, as photoinitiators for polymerization jchemlett.com. Collaborations with polymer chemists and material scientists could explore the use of functionalized benzophenones in developing novel polymers, responsive materials, or functional coatings. The strategic functionalization of scaffolds is a key method for creating materials with novel properties nih.govrsc.org.
Chemical Biology: Developing derivatives that can act as chemical probes to study biological pathways. For instance, a fluorescently tagged version could be used to visualize its subcellular localization and interaction with specific proteins or organelles.
Nanotechnology: Integrating benzophenone derivatives with nanomaterials to create hybrid systems for targeted drug delivery, diagnostics, or catalysis.
Agrochemicals: Screening derivative libraries for potential herbicidal or pesticidal activity, opening a completely new area of application.
By fostering these multi-disciplinary collaborations, the unique chemical properties of the this compound scaffold can be leveraged to address challenges and create innovations in a wide array of scientific and technological fields.
Q & A
Q. What are the optimal synthetic routes for 4-(Pyrrolidinomethyl)benzophenone, and how can reaction yields be maximized?
- Methodological Answer : The synthesis of benzophenone derivatives often employs condensation reactions. For example, 2,4-dihydroxybenzophenone is synthesized via Friedel-Crafts acylation using resorcinol and benzoyl chloride under acidic conditions . Adapting this method, this compound can be synthesized by substituting resorcinol with a pyrrolidine-containing precursor. Optimization involves:
- Catalyst selection : Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄) to enhance electrophilic substitution.
- Solvent choice : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Temperature control : Reactions typically proceed at 80–100°C to balance kinetics and side-product formation.
Table 1 : Yield comparison under varying conditions:
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| AlCl₃ | DMF | 80 | 65 |
| H₂SO₄ | Toluene | 100 | 52 |
Q. How can spectroscopic techniques (e.g., IR, NMR) be used to confirm the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : The carbonyl stretch (C=O) of benzophenone derivatives appears at ~1650 cm⁻¹. Pyrrolidine’s N-H bending (if protonated) may appear at ~1500 cm⁻¹ .
- ¹H NMR : Key signals include:
- Aromatic protons (6.8–7.8 ppm, integrating for 9H from benzophenone and pyrrolidine-methyl).
- Pyrrolidine’s methylene protons (2.5–3.5 ppm, multiplet).
- Mass Spectrometry : Molecular ion peak at m/z 243.35 (C₁₆H₂₁NO) .
Q. What factors influence the photostability of this compound under UV irradiation?
- Methodological Answer : Benzophenone derivatives undergo photodegradation via radical pathways. Stability can be assessed by:
- Accelerated UV testing : Monitor degradation kinetics using HPLC under 365 nm light.
- Additive screening : Antioxidants (e.g., BHT) or radical scavengers (e.g., TEMPO) may reduce degradation .
- Solvent effects : Protic solvents (e.g., methanol) stabilize excited states, reducing reactivity compared to aprotic solvents .
Advanced Research Questions
Q. How does this compound participate in electron transfer reactions, and what role do alkali metal ions play?
- Methodological Answer : Benzophenone undergoes photoactivated electron transfer with alkoxide bases (e.g., KOtBu) via a potassium-bridged complex . For this compound:
- Mechanistic study : Use UV-Vis spectroscopy to detect ketyl radical formation (λ~600 nm) under visible light.
- Metal ion selectivity : Compare NaOtBu vs. KOtBu; potassium’s larger ionic radius stabilizes charge-separated intermediates.
- Trapping experiments : Add p-iodotoluene to detect aryl radical coupling products (e.g., biphenyl derivatives) .
Q. Can computational methods (e.g., DFT) predict the reactivity of this compound in photoredox catalysis?
- Methodological Answer :
- TDDFT calculations : Simulate excited-state electron density to identify reactive sites. For benzophenone derivatives, the lowest unoccupied molecular orbital (LUMO) is localized on the carbonyl group .
- Redox potential estimation : Calculate reduction potentials (vs. SCE) to assess electron-accepting capacity.
- Solvent modeling : Include solvent effects (e.g., DMF) using continuum solvation models (e.g., COSMO) .
Q. How can this compound be integrated into aggregation-induced emission (AIE) systems for photodynamic therapy (PDT)?
- Methodological Answer :
- AIE-PS design : Modify the benzophenone core with pyrrolidine to enhance mitochondrial targeting (via electrostatic interactions with negatively charged membranes) .
- ROS generation assay : Measure singlet oxygen (¹O₂) and superoxide (O₂⁻•) production using SOSG and DHE probes under hypoxia.
- Cellular imaging : Confocal microscopy to track subcellular localization (e.g., MitoTracker Red co-staining) .
Q. How should researchers address contradictory data in reaction yields when synthesizing this compound analogs?
- Methodological Answer :
- Parameter isolation : Systematically vary one variable (e.g., catalyst loading) while holding others constant.
- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediates.
- Statistical analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., ANOVA for temperature vs. solvent effects) .
Q. What strategies exist to study the interaction of this compound with biological targets (e.g., enzymes)?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics with proteins.
- Molecular docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., cytochrome P450).
- Metabolite profiling : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
